2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide
Overview
Description
2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with multiple functional groups, including dichloro, dimethyl, pyrazolyl, and piperazinyl moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2,4-dichlorobenzenesulfonyl chloride with N,N-dimethylamine under basic conditions to form 2,4-dichloro-N,N-dimethylbenzenesulfonamide.
Introduction of the piperazinyl group: The benzenesulfonamide intermediate is then reacted with 1-(1-methyl-1H-pyrazol-4-yl)methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The pyrazolyl and piperazinyl groups can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives, while coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzenesulfonamide: Lacks the pyrazolyl and piperazinyl groups, resulting in different chemical reactivity and biological activity.
N,N-dimethylbenzenesulfonamide: Lacks the dichloro and piperazinyl groups, affecting its overall properties.
1-(1-methyl-1H-pyrazol-4-yl)methylpiperazine: Lacks the benzenesulfonamide core, leading to different applications and effects.
Uniqueness
2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N5O3S/c1-22(2)29(27,28)17-8-14(15(19)9-16(17)20)18(26)25-6-4-24(5-7-25)12-13-10-21-23(3)11-13/h8-11H,4-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMOBOGUQNRVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412611 | |
Record name | 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-38-6 | |
Record name | 2,4-dichloro-N,N-dimethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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